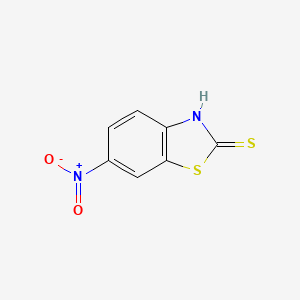

2-Mercapto-6-nitrobenzothiazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2630. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-nitro-3H-1,3-benzothiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O2S2/c10-9(11)4-1-2-5-6(3-4)13-7(12)8-5/h1-3H,(H,8,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPOZGXKWWKLJDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])SC(=S)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3063621 | |

| Record name | 2(3H)-Benzothiazolethione, 6-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3063621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4845-58-3 | |

| Record name | 6-Nitro-2(3H)-benzothiazolethione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4845-58-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2(3H)-Benzothiazolethione, 6-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004845583 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Mercapto-6-nitrobenzothiazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2630 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2(3H)-Benzothiazolethione, 6-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2(3H)-Benzothiazolethione, 6-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3063621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Mercapto-6-nitrobenzothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Mercapto-6-nitrobenzothiazole: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and spectral characteristics of 2-Mercapto-6-nitrobenzothiazole. It is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and materials science.

Chemical Identity and Physical Properties

This compound is a nitro-substituted heterocyclic thiol compound. Its core structure consists of a benzene ring fused to a thiazole ring, with a nitro group at position 6 and a mercapto group at position 2. This compound is typically a light yellow to orange crystalline powder.[1]

Table 1: Chemical Identifiers and Physical Properties of this compound

| Property | Value | References |

| IUPAC Name | 6-nitro-1,3-benzothiazole-2-thiol | [2] |

| Synonyms | 6-Nitro-2-mercaptobenzothiazole, 2(3H)-Benzothiazolethione, 6-nitro- | [1][2] |

| CAS Number | 4845-58-3 | [1][2] |

| Molecular Formula | C₇H₄N₂O₂S₂ | [1][2] |

| Molecular Weight | 212.24 g/mol | [1][2] |

| Appearance | Light yellow to yellow to orange crystalline powder | [1] |

| Melting Point | 250 - 254 °C | [1] |

| Purity | ≥ 98% (HPLC) | [1] |

| Storage | Room Temperature | [1] |

Chemical Structure

The chemical structure of this compound is characterized by the benzothiazole bicyclic system. The presence of the electron-withdrawing nitro group and the reactive mercapto group makes it a versatile intermediate in organic synthesis.

Table 2: Structural Representations of this compound

| Representation | Identifier |

| SMILES | O=--INVALID-LINK--c1cc2sc(S)[nH]c2cc1 |

| InChI | InChI=1S/C7H4N2O2S2/c10-9(11)4-1-2-5-6(3-4)13-7(12)8-5/h1-3H,(H,8,12) |

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound involves a two-step process starting from 2-aminobenzothiazole. The first step is the nitration of 2-aminobenzothiazole to form the key intermediate, 2-amino-6-nitrobenzothiazole. The second step involves the conversion of the amino group to a mercapto group.

Step 1: Synthesis of 2-Amino-6-nitrobenzothiazole [3][4]

This procedure involves the nitration of 2-aminobenzothiazole using a mixture of nitric acid and sulfuric acid.

-

Materials: 2-aminobenzothiazole, concentrated sulfuric acid, concentrated nitric acid, ice, aqueous ammonia.

-

Procedure:

-

Dissolve 2-aminobenzothiazole (0.157 mol) in 36 ml of concentrated sulfuric acid, ensuring the temperature is maintained below 5°C with vigorous stirring.[3][4]

-

Slowly add 19 ml of concentrated nitric acid dropwise to the solution, keeping the temperature below 20°C.[3][4]

-

Pour the reaction mixture onto crushed ice with continuous stirring.

-

Neutralize the solution with aqueous ammonia until a slightly orange solid precipitates.[3][4]

-

Filter the precipitate, wash thoroughly with water, and dry.

-

The crude product can be recrystallized from ethanol to yield pure 2-amino-6-nitrobenzothiazole.[4]

-

Step 2: Conversion of 2-Amino-6-nitrobenzothiazole to this compound

This conversion can be achieved via a Sandmeyer-type reaction, where the amino group is first diazotized and then displaced by a sulfur nucleophile.

-

Materials: 2-amino-6-nitrobenzothiazole, sodium nitrite, hydrochloric acid, potassium ethyl xanthate (or a similar sulfur source), ice.

-

Procedure (General):

-

Prepare a solution of 2-amino-6-nitrobenzothiazole in aqueous hydrochloric acid and cool it to 0-5°C in an ice bath.

-

Slowly add a cold aqueous solution of sodium nitrite to the stirred mixture to form the diazonium salt. Maintain the temperature below 5°C.

-

In a separate flask, prepare a solution of potassium ethyl xanthate in water.

-

Slowly add the cold diazonium salt solution to the potassium ethyl xanthate solution. Nitrogen gas will evolve.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for several hours.

-

The intermediate xanthate ester can be hydrolyzed by heating with an acid or base to yield the final product, this compound.

-

The product can be isolated by filtration and purified by recrystallization from a suitable solvent.

-

Caption: Synthetic workflow for this compound.

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H and 13C NMR spectra are crucial for the structural elucidation of this compound. The aromatic protons will appear in the downfield region, and their splitting patterns will be indicative of their positions on the benzene ring. The carbon signals can be assigned based on their chemical shifts and coupling with attached protons.

-

1H NMR: Aromatic protons are expected in the range of 7.0-9.0 ppm. The proton on the nitrogen atom of the thiazole ring may be broad and its chemical shift can be solvent-dependent.

-

13C NMR: The spectrum will show distinct signals for the seven carbon atoms. The carbon attached to the nitro group and the carbons of the thiazole ring will have characteristic chemical shifts.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides information about the functional groups present in the molecule.

Table 3: Expected FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| 3100-3000 | Aromatic C-H | Stretching |

| 2600-2550 | S-H (Thiol) | Stretching (often weak) |

| ~1600, ~1475 | Aromatic C=C | Stretching |

| 1550-1475 | N-O (Nitro) | Asymmetric Stretching |

| 1350-1290 | N-O (Nitro) | Symmetric Stretching |

| ~1300 | C-N | Stretching |

| ~700 | C-S | Stretching |

Note: The N-H stretching vibration of the tautomeric thione form may also be observed.

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of 2-mercaptobenzothiazole derivatives typically shows two main absorption bands.[5] For the parent compound, 2-mercaptobenzothiazole, these bands are observed in the ranges of 230-240 nm and 308-320 nm.[5] The presence of the nitro group in this compound is expected to cause a bathochromic (red) shift in these absorption maxima due to the extension of the conjugated system.

Biological Activity and Potential Applications

Derivatives of 2-mercaptobenzothiazole are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and enzyme inhibitory properties.[6] this compound and its analogs are of particular interest in drug development.

Enzyme Inhibition

Monoamine Oxidase (MAO) Inhibition: Derivatives of 2-amino-6-nitrobenzothiazole have been investigated as inhibitors of monoamine oxidases (MAO-A and MAO-B), which are enzymes involved in the degradation of neurotransmitters like serotonin, dopamine, and norepinephrine.[7] Inhibition of these enzymes can lead to increased levels of these neurotransmitters in the brain, which is a therapeutic strategy for depression and neurodegenerative diseases.[8][9][10] The inhibition is often competitive and reversible.[7]

Caption: Mechanism of Monoamine Oxidase (MAO) Inhibition.

Polyphenol Oxidase (PPO) Inhibition: 2-Mercaptobenzothiazole is a potent inhibitor of polyphenol oxidase (PPO), an enzyme responsible for enzymatic browning in fruits and vegetables.[11] PPO catalyzes the oxidation of phenolic compounds to quinones, which then polymerize to form dark pigments.[12][13][14][15] The inhibitory action involves the formation of a complex between the inhibitor and the enzyme.[11]

Caption: Mechanism of Polyphenol Oxidase (PPO) Inhibition.

Other Potential Applications

-

Antimicrobial and Antifungal Agent: The benzothiazole scaffold is present in many compounds with antimicrobial and antifungal activity.[6]

-

Analytical Chemistry: It can be used as a reagent for the detection and quantification of metal ions.[1]

-

Materials Science: The compound has potential applications in the development of rubber and polymer products due to its antioxidant properties.[1]

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a laboratory setting.

-

Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.

-

Precautions: Wear protective gloves, clothing, eye, and face protection. Use in a well-ventilated area or under a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 2(3H)-Benzothiazolethione, 6-nitro- | C7H4N2O2S2 | CID 947375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. rjpbcs.com [rjpbcs.com]

- 5. hereon.de [hereon.de]

- 6. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Monoamine Oxidase Inhibitors (MAOIs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]

- 10. Monoamine oxidase inhibitors (MAOIs) - Mayo Clinic [mayoclinic.org]

- 11. Inhibition of banana polyphenoloxidase by 2-mercaptobenzothiazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. longdom.org [longdom.org]

- 14. researchgate.net [researchgate.net]

- 15. Enzymatic browning: The role of substrates in polyphenol oxidase mediated browning - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 2-Mercapto-6-nitrobenzothiazole and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Mercapto-6-nitrobenzothiazole and its derivatives, compounds of significant interest in medicinal chemistry and materials science. This document details synthetic pathways, experimental protocols, and quantitative data to support research and development in these fields.

Introduction

2-Mercaptobenzothiazoles (MBTs) are a class of heterocyclic compounds recognized for their diverse biological activities and industrial applications.[1] The introduction of a nitro group at the 6-position of the benzothiazole ring can significantly modulate the molecule's electronic properties and biological activity, making this compound a valuable scaffold for drug discovery and a versatile intermediate for further chemical modifications.[2][3] Derivatives of this core structure have been investigated for their potential as antimicrobial, antifungal, and enzyme inhibitory agents.[1]

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step process, commencing with the synthesis of the key intermediate, 2-amino-6-nitrobenzothiazole, from p-nitroaniline. This intermediate is then converted to the target compound.

Synthesis of 2-Amino-6-nitrobenzothiazole

A common and effective method for the synthesis of 2-amino-6-nitrobenzothiazole involves the reaction of p-nitroaniline with potassium thiocyanate and bromine in glacial acetic acid.[4]

Experimental Protocol:

-

A solution of p-nitroaniline (0.085 mol) in 50 ml of 95% acetic acid is prepared.

-

This solution is added to a solution of potassium thiocyanate (0.308 mol) in 100 ml of 95% acetic acid.

-

The resulting mixture is cooled to 0°C.

-

A solution of bromine (7.5 ml) in 30 ml of acetic acid is added dropwise with continuous stirring, maintaining the temperature between 0 and 10°C.[4]

-

After the addition is complete, stirring is continued for an additional hour at 5°C.

-

The reaction mixture is then poured into water, leading to the precipitation of the product.

-

The solid is collected by filtration and recrystallized from ethanol to yield 2-amino-6-nitrobenzothiazole.[4]

Conversion of 2-Amino-6-nitrobenzothiazole to this compound

The conversion of the 2-amino group to a 2-mercapto group can be achieved via a Sandmeyer-type reaction. This involves diazotization of the amino group followed by reaction with a sulfur-containing nucleophile.

Experimental Protocol:

-

2-Amino-6-nitrobenzothiazole is dissolved in a suitable acidic medium, such as a mixture of sulfuric acid and water, and cooled to 0-5°C.

-

A solution of sodium nitrite in water is added dropwise to the cooled solution to form the diazonium salt. The temperature should be strictly maintained during this addition.

-

The resulting diazonium salt solution is then added to a solution of a sulfur nucleophile, such as potassium ethyl xanthate, at a controlled temperature.

-

The intermediate xanthate ester is then hydrolyzed, typically by heating with an alkali solution (e.g., sodium hydroxide), to yield the sodium salt of this compound.

-

Acidification of the solution with a mineral acid, such as hydrochloric acid, precipitates the final product, this compound.

-

The precipitate is collected by filtration, washed with water, and dried.

Synthesis of this compound Derivatives

The thiol group of this compound is a versatile handle for the synthesis of a wide range of derivatives. A common approach is the S-alkylation with various alkyl or aryl halides.

General Procedure for S-Alkylation

Experimental Protocol:

-

To a solution of this compound in a suitable solvent such as ethanol or dimethylformamide (DMF), a base (e.g., sodium hydroxide, potassium carbonate, or triethylamine) is added to deprotonate the thiol group and form the thiolate anion.

-

The appropriate alkyl or aryl halide is then added to the reaction mixture.

-

The reaction is stirred at room temperature or heated, depending on the reactivity of the halide, until completion (monitored by TLC).

-

Upon completion, the reaction mixture is poured into water, and the product is extracted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude product is then purified by recrystallization or column chromatography.

Quantitative Data

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₄N₂O₂S₂ |

| Molecular Weight | 212.25 g/mol |

| Appearance | Yellowish powder |

| Melting Point | >300 °C (decomposes) |

| CAS Number | 4845-58-3[5] |

Mandatory Visualizations

References

- 1. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jocpr.com [jocpr.com]

- 5. 2(3H)-Benzothiazolethione, 6-nitro- | C7H4N2O2S2 | CID 947375 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Nitro-1,3-benzothiazole-2-thiol (CAS 4845-58-3): Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Nitro-1,3-benzothiazole-2-thiol, identified by CAS number 4845-58-3, is a nitro-substituted heterocyclic compound that has emerged as a significant scaffold in medicinal chemistry. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, and, most notably, its diverse biological activities and potential therapeutic applications. The presence of the nitro group on the benzothiazole ring has been shown to be a key determinant of its pharmacological profile, which includes potent anticancer and antimicrobial activities. This document consolidates key quantitative data, details relevant experimental protocols, and visualizes potential mechanisms of action to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on this chemical core.

Chemical and Physical Properties

6-Nitro-1,3-benzothiazole-2-thiol is a yellow powder with a molecular formula of C₇H₄N₂O₂S₂ and a molecular weight of 212.25 g/mol .[1][2][3][4] Its chemical structure features a benzothiazole core substituted with a nitro group at the 6-position and a thiol group at the 2-position. This compound is also known by several synonyms, including 2-Mercapto-6-nitrobenzothiazole and 6-Nitrobenzothiazole-2-thiol.[2][4]

A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | 6-nitro-3H-1,3-benzothiazole-2-thione | [2] |

| CAS Number | 4845-58-3 | [2][3] |

| Molecular Formula | C₇H₄N₂O₂S₂ | [2][3] |

| Molecular Weight | 212.25 g/mol | [1][3] |

| Appearance | Yellow powder | |

| Melting Point | 249-253 °C | |

| Boiling Point | 380.8 ± 34.0 °C at 760 mmHg | [1] |

| LogP | 2.14 | [1] |

| Water Solubility | Low | [5] |

| SMILES | O=--INVALID-LINK--c1ccc2nc(S)sc2c1 | [6] |

| InChIKey | QPOZGXKWWKLJDK-UHFFFAOYSA-N | [6] |

Synthesis

The synthesis of 6-nitro-1,3-benzothiazole-2-thiol and its derivatives often involves the cyclization of substituted anilines. A common precursor for many 6-nitro-benzothiazole derivatives is 2-amino-6-nitrobenzothiazole.[7][8] The synthesis of this precursor can be achieved through the nitration of 2-aminobenzothiazole.[7] Subsequent modifications can then be made to introduce the thiol group at the 2-position.

A general synthetic approach for related benzothiazole-2-thiol derivatives involves the reaction of o-haloanilines with carbon disulfide.[9]

Biological Activities and Potential Uses

The benzothiazole scaffold, particularly when substituted with a nitro group, is a recurring motif in compounds with significant pharmacological properties.[10][11] 6-Nitro-1,3-benzothiazole-2-thiol and its derivatives have demonstrated a broad spectrum of biological activities, making them promising candidates for drug development.

Anticancer Activity

Nitro-substituted benzothiazoles have shown significant cytotoxic effects against a range of cancer cell lines.[10][12][13] The presence of the nitro group often enhances the anticancer potential of the benzothiazole core.[10]

Mechanism of Action: Several studies suggest that the anticancer effects of benzothiazole derivatives are mediated through the modulation of key signaling pathways involved in cell proliferation, inflammation, and apoptosis.[10] Some derivatives have been shown to inhibit the NF-κB signaling pathway, leading to a reduction in the expression of inflammatory mediators.[10] Furthermore, inhibition of protein kinases, such as c-Jun N-terminal kinase (JNK), has been identified as a potential mechanism.[14] The induction of apoptosis is another key mechanism through which these compounds exert their anticancer effects.[9]

Below is a diagram illustrating a potential signaling pathway modulated by nitro-substituted benzothiazole derivatives in cancer cells.

Quantitative Data on Anticancer Activity of Related Compounds:

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference(s) |

| Nitro-substituted Benzothiazole | HepG2 (Liver Cancer) | 38.54 (48h) | [10] |

| Pyridinyl-2-amine linked benzothiazole-2-thiol (7e) | SKRB-3 (Breast Cancer) | 0.0012 | [9] |

| Pyridinyl-2-amine linked benzothiazole-2-thiol (7e) | SW620 (Colon Cancer) | 0.0043 | [9] |

| Pyridinyl-2-amine linked benzothiazole-2-thiol (7e) | A549 (Lung Cancer) | 0.044 | [9] |

| Pyridinyl-2-amine linked benzothiazole-2-thiol (7e) | HepG2 (Liver Cancer) | 0.048 | [9] |

Antimicrobial Activity

Derivatives of 2-mercaptobenzothiazole, including those with a nitro substitution, have demonstrated significant activity against various bacterial and fungal strains.[11] The 6-nitro analogues, in particular, have exhibited potent inhibitory activity against fungi like Aspergillus niger and Chaetomium globosum.[11]

Mechanism of Action: The antibacterial activity of some benzothiazole derivatives has been attributed to the inhibition of essential bacterial enzymes such as DNA gyrase and uridine diphosphate-N-acetyl enol pyruvyl glucosamine reductase (MurB).[5] Docking studies have suggested that these compounds can bind to the active sites of these enzymes, thereby inhibiting their function and leading to bacterial cell death.[5]

Quantitative Data on Antimicrobial Activity of Related Compounds:

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference(s) |

| 6-Nitro analogue of 2-(thiocyanomethylthio)benzothiazole | Aspergillus niger | 5 | [11] |

| 6-Nitro analogue of 2-(thiocyanomethylthio)benzothiazole | Chaetomium globosum | 7 | [11] |

| 6-Nitro substituted benzothiazole conjugate (72c) | Staphylococcus aureus | 6.25 | [5] |

| 6-Nitro substituted benzothiazole conjugate (72c) | Escherichia coli | 6.25 | [5] |

Experimental Protocols

Detailed methodologies are crucial for the reproducible evaluation of the biological activities of 6-nitro-1,3-benzothiazole-2-thiol and its derivatives.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at a suitable density and allow them to adhere overnight.[15]

-

Compound Treatment: Prepare serial dilutions of 6-nitro-1,3-benzothiazole-2-thiol in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound. Include appropriate controls (vehicle control, positive control).[15]

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.[15]

-

MTT Addition: Add MTT solution to each well and incubate for an additional 4 hours.[15]

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[15]

-

Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.[15]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[15]

Antimicrobial Susceptibility Testing: Agar Diffusion Method

The agar diffusion method is a widely used technique to determine the antimicrobial activity of a compound.

Protocol:

-

Plate Preparation: Prepare nutrient agar plates and inoculate them with the test microorganism.[7]

-

Well Creation: Create wells in the agar using a sterile cork borer.[7]

-

Compound Application: Add a defined concentration of the test compound (dissolved in a suitable solvent like DMSO) to the wells.[7]

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 24 hours.[7]

-

Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition around each well to determine the antimicrobial activity.[7]

Conclusion

6-Nitro-1,3-benzothiazole-2-thiol (CAS 4845-58-3) represents a versatile and promising scaffold for the development of new therapeutic agents. Its derivatives have demonstrated significant anticancer and antimicrobial activities, with mechanisms of action that involve the modulation of key cellular signaling pathways and the inhibition of essential enzymes. The quantitative data presented in this guide highlight the potency of this class of compounds. The detailed experimental protocols provide a foundation for researchers to further investigate the pharmacological properties of 6-nitro-1,3-benzothiazole-2-thiol and its analogues. Further research into the specific molecular targets and the optimization of its structure could lead to the development of novel and effective drugs for the treatment of cancer and infectious diseases.

References

- 1. 6-nitro-1,3-benzothiazole-2-thiol | CAS#:4845-58-3 | Chemsrc [chemsrc.com]

- 2. 2(3H)-Benzothiazolethione, 6-nitro- | C7H4N2O2S2 | CID 947375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 6-NITRO-1,3-BENZOTHIAZOLE-2-THIOL | CAS 4845-58-3 [matrix-fine-chemicals.com]

- 4. 2(3H)-Benzothiazolethione, 6-nitro- [webbook.nist.gov]

- 5. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benzo[d]thiazole-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl as potent selective lasB quorum sensing inhibitors of Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. flore.unifi.it [flore.unifi.it]

- 13. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

Unveiling the Potent Biological Activities of 2-Mercapto-6-nitrobenzothiazole Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole scaffold, a heterocyclic aromatic molecule, has long been a subject of intense scientific scrutiny due to the diverse and potent biological activities exhibited by its derivatives. Among these, 2-Mercapto-6-nitrobenzothiazole and its analogues have emerged as particularly promising candidates in the quest for novel therapeutic agents. The introduction of a nitro group at the 6-position of the benzothiazole ring, coupled with the reactive mercapto group at the 2-position, imparts unique electronic and structural features that translate into a broad spectrum of pharmacological effects. This technical guide provides an in-depth exploration of the biological activities of these compounds, presenting key quantitative data, detailed experimental protocols, and a visual representation of the underlying molecular mechanisms to aid researchers in their drug discovery and development endeavors.

Anticancer Activity: A Multi-pronged Assault on Malignancy

Derivatives of this compound have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The anticancer activity is often attributed to the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes and signaling pathways crucial for tumor growth and survival.

A notable derivative, a sulphonamide based on 2-amino-6-nitrobenzothiazole, has shown modest anti-cancer activity against breast (MCF-7), cervical (HeLa), and human osteosarcoma (MG63) cancer cell lines[1][2][3]. Another study highlighted that a 6-nitro derivative of 2-benzylthio-benzothiazole exerted a remarkable cytotoxic effect on HeLa cells, achieving approximately 80% inhibition[4].

Quantitative Anticancer Data

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of various this compound derivatives against different cancer cell lines, providing a comparative overview of their potency.

| Derivative Class | Cell Line | IC50 (µM) | Reference |

| Sulphonamide derivative of 2-amino-6-nitrobenzothiazole | MCF-7 (Breast Cancer) | 34.5 | [1][2][3] |

| HeLa (Cervical Cancer) | 44.15 | [1][2][3] | |

| MG63 (Osteosarcoma) | 36.1 | [1][2][3] | |

| 2-Benzylthio-6-nitro-1,3-benzothiazole | HeLa (Cervical Cancer) | ~80% inhibition at 100 µM | [4] |

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The antimicrobial potential of this compound derivatives has been extensively investigated, revealing broad-spectrum activity against both bacteria and fungi. The presence of the nitro group is often associated with enhanced antimicrobial efficacy.

For instance, a 6-nitro derivative of 2-benzylthio-benzothiazole has shown significant activity against Staphylococcus aureus and Escherichia coli[4][5]. Furthermore, 6-nitro analogues of 2-(thiocyanomethylthio)benzothiazole have exhibited potent inhibitory activity against the fungal strains Aspergillus niger and Chaetomium globosum[4][5].

Quantitative Antimicrobial Data

The table below presents the Minimum Inhibitory Concentration (MIC) values of this compound derivatives against various microbial strains, illustrating their efficacy in inhibiting microbial growth.

| Derivative Class | Microbial Strain | MIC (µg/mL) | Reference |

| 2-Benzylthio-6-nitro-1,3-benzothiazole | Staphylococcus aureus | 12.5 | [4][5] |

| Escherichia coli | 25 | [4][5] | |

| 2-(Thiocyanomethylthio)-6-nitrobenzothiazole | Aspergillus niger | 5 ppm | [4][5] |

| Chaetomium globosum | 7 ppm | [4][5] |

Mechanisms of Action: Elucidating the Molecular Pathways

The biological activities of this compound compounds are underpinned by their interaction with various molecular targets and signaling pathways. Key mechanisms include the induction of apoptosis, modulation of the NF-κB signaling pathway, and inhibition of tubulin polymerization.

Apoptosis Signaling Pathway

Many anticancer agents exert their effects by inducing programmed cell death, or apoptosis. Benzothiazole derivatives have been shown to trigger this process through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This involves the activation of caspases, a family of proteases that execute the apoptotic program.

References

- 1. hardydiagnostics.com [hardydiagnostics.com]

- 2. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 3. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 5. benchchem.com [benchchem.com]

2-Mercapto-6-nitrobenzothiazole: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of 2-Mercapto-6-nitrobenzothiazole (MNBT), a heterocyclic compound of significant interest in medicinal chemistry. This document consolidates available data on its synthesis, chemical properties, and biological activities, with a focus on its potential as an antimicrobial agent. Experimental methodologies for relevant assays are detailed, and key biological pathways are visualized to facilitate a deeper understanding of its mechanism of action.

Core Compound Properties

This compound is a nitro-substituted derivative of 2-mercaptobenzothiazole. The presence of the nitro group at the 6-position and the thiol group at the 2-position are key determinants of its chemical reactivity and biological activity.

| Property | Value | Reference |

| CAS Number | 4845-58-3 | [1] |

| Molecular Formula | C₇H₄N₂O₂S₂ | [1] |

| Molecular Weight | 212.24 g/mol | [1] |

| Appearance | Light yellow to yellow to orange crystalline powder | [1] |

| Melting Point | 250 - 254 °C | [1] |

| Purity | ≥ 98% (HPLC) | [1] |

Biological Activity and Quantitative Data

The benzothiazole scaffold is a well-established pharmacophore, and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and enzyme inhibitory effects.[2] While specific quantitative data for this compound is limited in publicly available literature, data for closely related compounds provide valuable insights into its potential efficacy.

Antimicrobial Activity

Nitrothiazole derivatives have demonstrated significant antibacterial properties.[3] The nitro group is often crucial for their activity. A derivative of 2-mercaptobenzothiazole featuring a 6-nitro group has shown promising activity against both Gram-positive and Gram-negative bacteria.

| Compound | Organism | MIC (μg/mL) |

| 2-Mercaptobenzothiazole derivative with 6-NO₂ group | Staphylococcus aureus | 12.5 |

| 2-Mercaptobenzothiazole derivative with 6-NO₂ group | Escherichia coli | 25 |

| N-(6-nitro-1,3-benzothiazol-2-yl)acetamide | Escherichia coli | 4.5 |

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Potential Mechanism of Action: DNA Gyrase Inhibition

A primary mechanism of antibacterial action for many benzothiazole derivatives is the inhibition of DNA gyrase.[4][5] DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair. Its inhibition leads to the disruption of these vital cellular processes and ultimately, bacterial cell death.

References

- 1. inspiralis.com [inspiralis.com]

- 2. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of 2-Mercaptobenzothiazoles via DBU-Promoted Tandem Reaction of o-Haloanilines and Carbon Disulfide [organic-chemistry.org]

- 4. benchchem.com [benchchem.com]

- 5. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 2-Mercapto-6-nitrobenzothiazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 2-Mercapto-6-nitrobenzothiazole, a heterocyclic compound of interest in various fields including medicinal chemistry and materials science. This document details the principles, experimental protocols, and data interpretation for Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy of this molecule.

Introduction

This compound belongs to the benzothiazole class of compounds, which are known for their diverse biological activities. The presence of the nitro group and the mercapto group makes it a versatile building block in organic synthesis. Accurate spectroscopic characterization is crucial for confirming the identity, purity, and structure of this compound in research and development settings. This guide serves as a practical resource for professionals engaged in the analysis of this compound and related compounds.

Infrared (IR) Spectroscopic Analysis

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum provides a unique fingerprint of the molecule based on the vibrations of its chemical bonds.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3100-3000 | Aromatic C-H | Stretching |

| ~2600-2550 | S-H (Thiol) | Stretching (often weak) |

| ~1600-1450 | Aromatic C=C | Stretching |

| ~1550 & ~1350 | NO₂ (Nitro) | Asymmetric & Symmetric Stretching |

| ~1300 | C-N | Stretching |

| ~1100 | C=S (Thione) | Stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, including the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy

Proton NMR spectroscopy reveals the number of different types of protons and their neighboring environments.

Disclaimer: The following table presents predicted ¹H NMR spectral data for this compound based on the analysis of analogous benzothiazole derivatives. Actual chemical shifts and coupling constants may vary.

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Coupling Constant (J, Hz) |

| ~13.0 - 14.0 | broad singlet | -SH | - |

| ~8.5 | doublet | Aromatic H | ~2.0 |

| ~8.0 | doublet of doublets | Aromatic H | ~8.5, 2.0 |

| ~7.5 | doublet | Aromatic H | ~8.5 |

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information on the different carbon environments within the molecule.

Disclaimer: The following table presents predicted ¹³C NMR spectral data for this compound based on data from similar nitrobenzothiazole compounds.

| Chemical Shift (δ, ppm) | Assignment |

| ~185 | C=S (Thione) |

| ~155 | Aromatic C |

| ~145 | Aromatic C-NO₂ |

| ~135 | Aromatic C |

| ~125 | Aromatic CH |

| ~120 | Aromatic CH |

| ~115 | Aromatic CH |

Experimental Protocols

Infrared (IR) Spectroscopy

Method: Attenuated Total Reflectance (ATR) or KBr Pellet Method.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Procedure (ATR):

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR crystal.

-

Place a small amount of the solid this compound sample onto the center of the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum of the sample, typically by co-adding multiple scans to improve the signal-to-noise ratio.

-

Clean the ATR crystal thoroughly after the measurement.

Procedure (KBr Pellet):

-

Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire the IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. The choice of solvent is critical and should be one in which the compound is soluble and which does not have signals that overlap with the analyte's signals.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

¹H NMR Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals to determine the relative number of protons for each resonance.

¹³C NMR Acquisition:

-

Following ¹H NMR acquisition, switch the spectrometer to the ¹³C channel.

-

Acquire the ¹³C NMR spectrum, typically using a proton-decoupled pulse sequence to simplify the spectrum and enhance the signal-to-noise ratio.

-

Processing of the ¹³C NMR spectrum is similar to that of the ¹H spectrum.

Visualizations

Caption: A potential synthetic route to this compound.

Caption: Workflow for the spectroscopic analysis of an organic compound.

A Comprehensive Technical Guide to the Thermal Stability and Decomposition of 2-Mercapto-6-nitrobenzothiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the thermal stability and decomposition profile of 2-Mercapto-6-nitrobenzothiazole. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide synthesizes information from analogous compounds, particularly nitroaromatic and benzothiazole derivatives, to provide a predictive assessment. It outlines established experimental protocols for conducting thermal analysis, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), and discusses potential decomposition pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in the development and handling of this and structurally related compounds, ensuring safer laboratory and manufacturing practices.

Introduction

This compound is a heterocyclic organic compound incorporating a benzothiazole core, a thiol group, and a nitro functional group. Such molecules are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and potential for further chemical modification. The presence of the nitro group, an energetic functional group, necessitates a thorough understanding of the compound's thermal stability to ensure safe handling, storage, and processing. Thermal decomposition can lead to the release of hazardous gases and potentially explosive events. This guide provides a framework for assessing the thermal hazards associated with this compound.

Physicochemical Properties

A summary of the known physicochemical properties of this compound and related compounds is presented in Table 1. The melting point of the target compound is notably high, suggesting significant intermolecular forces in the solid state.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| This compound | C₇H₄N₂O₂S₂ | 212.24 | 250 - 254 |

| 2-Amino-6-nitrobenzothiazole | C₇H₅N₃O₂S | 195.20 | 247 - 249[1] |

| 6-Nitrobenzothiazole | C₇H₄N₂O₂S | 180.18 | 175 - 178 |

Thermal Stability and Decomposition Analysis

Predicted Thermal Behavior

Based on the analysis of analogous nitroaromatic compounds, the thermal decomposition of this compound is expected to be an exothermic process occurring at elevated temperatures. The decomposition is likely to be a multi-stage process, with the initial and most significant event being the cleavage of the C-NO₂ bond, a common primary decomposition pathway for nitroaromatic compounds. The presence of the mercapto group might also influence the decomposition pathway, potentially leading to the formation of sulfur-containing volatile products.

Quantitative Data from Analogous Compounds

To provide a comparative context, Table 2 summarizes thermal decomposition data for nitrobenzoic acid isomers, which have been studied in detail. These compounds also feature a nitro-substituted aromatic ring and exhibit distinct exothermic decomposition profiles.

Table 2: Thermal Decomposition Data for Nitrobenzoic Acid Isomers

| Compound | Onset Decomposition Temp. (T₀, °C) | Peak Decomposition Temp. (Tₚ, °C) | Decomposition Enthalpy (ΔHₔ, J/g) | Apparent Activation Energy (Eₐ, kJ/mol) |

| o-Nitrobenzoic Acid | ~220 | Varies with heating rate | 327.05 - 1003.98 | 131.31 |

| m-Nitrobenzoic Acid | ~290 | Varies with heating rate | 335.61 - 542.27 | 203.43 |

| p-Nitrobenzoic Acid | ~300 | Varies with heating rate | ~1003.98 (at 1 °C/min) | 157.00 |

Data extracted from a study on nitrobenzoic acid isomers and may vary based on experimental conditions such as heating rate.[2]

Experimental Protocols

The following sections detail the recommended experimental methodologies for the thermal analysis of this compound, based on established protocols for hazardous materials.[3]

Differential Scanning Calorimetry (DSC)

DSC is employed to determine the temperatures of thermal events such as melting and decomposition, and to quantify the associated heat flow.

-

Instrument: A calibrated Differential Scanning Calorimeter.

-

Sample Preparation: A small amount of the sample (typically 1-5 mg) is accurately weighed into an aluminum or gold-plated stainless steel crucible. For potentially energetic materials, the use of hermetically sealed crucibles with a pinhole lid is recommended to allow for the controlled release of gaseous decomposition products.

-

Experimental Conditions:

-

Temperature Program: Heat the sample from ambient temperature to a final temperature sufficiently high to ensure complete decomposition (e.g., 400-500 °C).

-

Heating Rate: A range of heating rates (e.g., 2, 5, 10, and 20 °C/min) should be used to study the kinetics of the decomposition.

-

Atmosphere: An inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 50-100 mL/min) is crucial to prevent oxidative side reactions.

-

-

Data Analysis: The onset temperature of decomposition, the peak exothermic temperature, and the enthalpy of decomposition (ΔH) are determined from the DSC curve. Kinetic parameters like the activation energy (Eₐ) can be calculated using methods such as the Kissinger or Ozawa-Flynn-Wall (OFW) isoconversional methods.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures and the mass of volatile products.

-

Instrument: A calibrated Thermogravimetric Analyzer.

-

Sample Preparation: A slightly larger sample (typically 5-10 mg) is placed in an open crucible (e.g., alumina or platinum).

-

Experimental Conditions:

-

Temperature Program: Similar to DSC, the sample is heated over a wide temperature range.

-

Heating Rate: A constant heating rate (e.g., 10 °C/min) is typically used.

-

Atmosphere: An inert atmosphere (e.g., nitrogen) is used to study the intrinsic thermal decomposition. A separate run in an oxidative atmosphere (e.g., air) can provide information on combustion characteristics.

-

-

Data Analysis: The TGA curve provides the initial decomposition temperature, the temperatures of maximum mass loss rate (from the derivative thermogravimetric, DTG, curve), and the percentage of mass loss at each stage.

Visualizations

Experimental Workflow

The logical flow of a comprehensive thermal stability analysis is depicted in the following diagram.

References

Solubility profile of 2-Mercapto-6-nitrobenzothiazole in different solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of 2-Mercapto-6-nitrobenzothiazole, a compound of interest in various research and development fields, including pharmaceuticals and materials science. This document outlines the available solubility information, details experimental protocols for its determination, and presents a logical workflow for solubility studies.

Introduction to this compound

This compound is a yellow crystalline powder with the chemical formula C₇H₄N₂O₂S₂.[1][2] It is recognized for its role as a versatile intermediate in organic synthesis.[1] The presence of a nitro group and a mercapto group on the benzothiazole core imparts unique chemical properties, making it a subject of investigation for potential applications in areas such as antimicrobial agent development and as a reagent in analytical chemistry.[1]

Physicochemical Properties:

| Property | Value | Reference |

| Molecular Formula | C₇H₄N₂O₂S₂ | [1] |

| Molecular Weight | 212.24 g/mol | [1] |

| Appearance | Light yellow to yellow to orange crystalline powder | [1] |

| Melting Point | 250 - 254 °C | [1] |

| Purity | ≥ 98% (HPLC) | [1] |

| CAS Number | 4845-58-3 | [1] |

Solubility Data of this compound

Despite a thorough review of scientific literature, patents, and chemical databases, specific quantitative solubility data for this compound in various solvents remains largely unavailable in the public domain. Safety data sheets consistently describe the compound as having "low water solubility" or being "insoluble in water," but do not provide numerical values.[3]

Given the absence of specific data, this guide provides a detailed experimental protocol in the following section to enable researchers to determine the solubility of this compound in their solvents of interest. The data obtained from such studies would be invaluable to the scientific community.

For comparative purposes, Table 2 presents the solubility of a structurally related, non-nitrated compound, 2-Mercaptobenzothiazole, in various organic solvents. This information can offer some preliminary insights into the potential solubility behavior of its nitro-substituted counterpart, although significant differences can be expected due to the influence of the nitro group on the molecule's polarity and intermolecular interactions.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility | Reference |

| Water | Low / Insoluble | [3] |

Table 2: Quantitative Solubility of 2-Mercaptobenzothiazole (CAS: 149-30-4) in Various Organic Solvents at Different Temperatures

(Note: This data is for a related compound and should be used for comparative purposes only.)

| Solvent | Temperature (°C) | Solubility ( g/100g solvent) |

| Methanol | 25 | 2.5 |

| Ethanol | 25 | 1.8 |

| Acetone | 25 | 15.0 |

| Ethyl Acetate | 25 | 4.0 |

| Toluene | 25 | 1.2 |

| Chloroform | 25 | 3.5 |

Experimental Protocols for Solubility Determination

To address the gap in available data, this section provides a detailed methodology for determining the solubility of this compound using the widely accepted equilibrium shake-flask method followed by quantification using High-Performance Liquid Chromatography (HPLC).

Equilibrium Shake-Flask Method

The shake-flask method is a reliable technique for determining the thermodynamic solubility of a compound.[4][5]

Materials:

-

This compound (high purity)

-

Selected solvents (e.g., water, phosphate buffer pH 7.4, methanol, ethanol, acetone, acetonitrile, dimethyl sulfoxide)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker or wrist-action shaker in a temperature-controlled environment

-

Analytical balance

-

Syringe filters (0.22 µm)

-

HPLC system with UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess solid should be visually apparent.

-

Accurately add a known volume of the desired solvent to each vial.

-

Tightly cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or incubator set to the desired experimental temperature (e.g., 25 °C, 37 °C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary study can be conducted to determine the time required to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Filter the collected supernatant through a syringe filter to remove any undissolved solid.

-

-

Quantification:

-

The concentration of this compound in the filtered supernatant is then determined using a validated analytical method, such as HPLC-UV.

-

HPLC Method for Quantification

A reverse-phase HPLC method with UV detection is suitable for the quantification of benzothiazole derivatives.[6][7]

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV detector.

-

Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a common choice for the separation of benzothiazole derivatives.[7]

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous phase (e.g., water with a small amount of acid like formic acid or acetic acid to improve peak shape). The exact ratio should be optimized for good separation and peak shape. A starting point could be a 50:50 mixture of acetonitrile and water.

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Detection Wavelength: Based on the UV-Vis spectrum of this compound. A wavelength in the range of 300-350 nm is likely to provide good sensitivity.

-

Column Temperature: Maintained at a constant temperature, for example, 30 °C, to ensure reproducibility.

Procedure:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., a mixture of the mobile phase).

-

Perform serial dilutions of the stock solution to prepare a series of standard solutions of known concentrations.

-

-

Calibration Curve:

-

Inject the standard solutions into the HPLC system and record the peak areas.

-

Generate a calibration curve by plotting the peak area versus the concentration of the standard solutions.

-

-

Sample Analysis:

-

Inject the filtered supernatant from the shake-flask experiment into the HPLC system.

-

Determine the peak area of this compound in the sample.

-

-

Calculation of Solubility:

-

Determine the concentration of this compound in the supernatant by interpolating its peak area on the calibration curve.

-

The solubility is then expressed in appropriate units (e.g., mg/mL, g/L, or mol/L).

-

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the logical relationship of factors influencing solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Key factors influencing the solubility of a chemical compound.

Conclusion

References

- 1. chemimpex.com [chemimpex.com]

- 2. labproinc.com [labproinc.com]

- 3. fishersci.com [fishersci.com]

- 4. enamine.net [enamine.net]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. benchchem.com [benchchem.com]

- 7. [Simultaneous determination of benzotriazoles and benzothiazole in surface water by solid phase extraction and high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Research Applications of 2-Mercapto-6-nitrobenzothiazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Mercapto-6-nitrobenzothiazole (MNBT) is a heterocyclic organic compound featuring a benzothiazole core substituted with a thiol group at position 2 and a nitro group at position 6. This molecular architecture imparts a range of chemical properties that make it a valuable scaffold in medicinal chemistry and materials science. The presence of the electron-withdrawing nitro group and the reactive thiol group allows for diverse chemical modifications, leading to the synthesis of derivatives with a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the potential research applications of MNBT, focusing on its antimicrobial, anticancer, and enzyme-inhibitory properties. Detailed experimental protocols and quantitative data are presented to facilitate further investigation and application in drug discovery and development.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₄N₂O₂S₂ | [1] |

| Molecular Weight | 212.24 g/mol | [1] |

| Appearance | Light yellow to yellow to orange crystalline powder | [1] |

| Melting Point | 250 - 254 °C | [1] |

| CAS Number | 4845-58-3 | [1] |

Synthesis of this compound

A common synthetic route to this compound involves the nitration of 2-aminobenzothiazole followed by diazotization and substitution with a thiol group. A representative protocol is detailed below.

Experimental Protocol: Synthesis of 2-Amino-6-nitrobenzothiazole

This procedure outlines the synthesis of the precursor 2-amino-6-nitrobenzothiazole[2].

Materials:

-

2-aminobenzothiazole

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Aqueous Ammonia (NH₄OH)

-

Ethanol

Procedure:

-

Dissolve 2-aminobenzothiazole (0.157 mol) in concentrated sulfuric acid (36 ml) while maintaining the temperature below 5°C with vigorous stirring.

-

Add concentrated nitric acid (19 ml) dropwise to the solution, ensuring the temperature is maintained at 20°C.

-

Stir the reaction mixture for 4-5 hours.

-

Pour the mixture onto ice with continuous stirring.

-

Add aqueous ammonia until the solid product turns slightly orange.

-

Filter the solid precipitate, wash with water, and then dry.

-

Recrystallize the crude product from ethanol to obtain pure 2-amino-6-nitrobenzothiazole.

Note: The subsequent conversion of the amino group to a thiol group can be achieved through a Sandmeyer-type reaction involving diazotization with sodium nitrite in the presence of a strong acid, followed by reaction with a sulfur-containing nucleophile like potassium ethyl xanthate and subsequent hydrolysis.

Antimicrobial Activity

Derivatives of 2-mercaptobenzothiazole have demonstrated significant activity against a range of pathogenic microorganisms. The presence of the 6-nitro group has been shown to contribute to this antimicrobial potential.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The following table summarizes the reported MIC values for a 6-nitro substituted 2-mercaptobenzothiazole derivative.

| Microorganism | Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | - | 12.5 | |

| Escherichia coli | - | 25 |

Experimental Protocol: Broth Microdilution Method for MIC Determination

This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent[3][4][5].

Materials:

-

96-well microtiter plates

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Bacterial or fungal strains

-

Sterile saline (0.85%)

-

McFarland 0.5 turbidity standard

-

Pipettes and sterile tips

-

Incubator

Procedure:

-

Preparation of Inoculum:

-

Prepare a bacterial or fungal suspension in sterile saline equivalent to a 0.5 McFarland standard.

-

Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Microtiter Plates:

-

Add 100 µL of sterile broth to all wells of a 96-well plate.

-

Add 100 µL of the stock solution of the test compound to the first well of each row and perform two-fold serial dilutions across the plate by transferring 100 µL from one well to the next.

-

-

Inoculation:

-

Inoculate each well (except for the sterility control) with 100 µL of the prepared inoculum. The final volume in each well will be 200 µL.

-

-

Controls:

-

Growth Control: A well containing broth and inoculum but no test compound.

-

Sterility Control: A well containing only broth.

-

-

Incubation:

-

Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

-

-

Reading Results:

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Broth Microdilution Workflow for MIC Determination.

Anticancer Activity

Benzothiazole derivatives are a well-established class of compounds with promising anticancer properties. Their mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

Materials:

-

96-well plates

-

Cancer cell lines

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in culture medium.

-

Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations.

-

Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Add 20 µL of MTT solution to each well.

-

Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization:

-

Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

-

MTT Assay Workflow for Cytotoxicity Assessment.

Enzyme Inhibition

The benzothiazole scaffold is a known pharmacophore that can interact with various enzymes, making it a valuable starting point for the design of enzyme inhibitors. As mentioned, derivatives of 2-amino-6-nitrobenzothiazole have shown potent inhibition of monoamine oxidase (MAO)[6][7].

Quantitative Data: Enzyme Inhibition

The following table presents the inhibitory activity of a 2-amino-6-nitrobenzothiazole-derived hydrazone against MAO-A and MAO-B.

| Compound | Target Enzyme | IC₅₀ | Reference |

| N'-(1-(4-bromophenyl)ethylidene)-2-(6-nitrobenzothiazol-2-ylamino)acetohydrazide | MAO-A | 0.42 ± 0.003 µM | [6] |

| N'-(5-Chloro-2-oxoindolin-3-ylidene)-2-(6-nitrobenzothiazol-2-ylamino)acetohydrazide | MAO-B | 1.8 ± 0.3 nM | [6] |

Potential Mechanism of Action: Targeting Signaling Pathways

The anticancer activity of many benzothiazole derivatives is attributed to their ability to interfere with critical signaling pathways that regulate cell growth, proliferation, and survival. One such pathway is the EGFR/PI3K/AKT/mTOR pathway, which is frequently dysregulated in various cancers. While the direct interaction of this compound with this pathway has not been extensively studied, its structural analogues have been shown to modulate the activity of key proteins in this cascade.

EGFR/PI3K/AKT/mTOR Signaling Pathway

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a downstream signaling cascade. This cascade involves the activation of phosphoinositide 3-kinase (PI3K), which in turn activates AKT (also known as protein kinase B). Activated AKT then phosphorylates and activates the mammalian target of rapamycin (mTOR), a key regulator of cell growth and proliferation. Inhibition of this pathway can lead to decreased cancer cell proliferation and induction of apoptosis.

Potential inhibition of the EGFR/PI3K/AKT/mTOR pathway by this compound.

Conclusion

This compound and its derivatives represent a promising class of compounds with diverse biological activities. The available data strongly suggest their potential as lead structures for the development of novel antimicrobial, anticancer, and enzyme-inhibiting agents. This technical guide provides a foundation for researchers by consolidating key quantitative data and detailed experimental protocols. Further research is warranted to fully elucidate the mechanisms of action, particularly in the context of cancer-related signaling pathways, and to optimize the therapeutic potential of this versatile chemical scaffold.

References

- 1. chemimpex.com [chemimpex.com]

- 2. rjpbcs.com [rjpbcs.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Broth microdilution - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. openaccesspub.org [openaccesspub.org]

- 7. Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Mercapto-6-nitrobenzothiazole: A Comprehensive Technical Guide for Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Mercapto-6-nitrobenzothiazole is a versatile heterocyclic compound that serves as a pivotal precursor in the landscape of organic synthesis.[1] Its unique molecular architecture, featuring a reactive thiol group and an electron-withdrawing nitro group on a benzothiazole scaffold, makes it an exceptionally valuable building block for a diverse array of functional molecules.[1] This guide provides an in-depth exploration of its properties, reactivity, and applications, with a focus on its role in the synthesis of bioactive compounds and dye molecules. The strategic positioning of its functional groups allows for sequential and selective modifications, opening pathways to complex molecular targets. Researchers have leveraged this precursor in the development of novel pharmaceuticals, including antimicrobial and anti-inflammatory agents, as well as in the creation of advanced materials and analytical reagents.[1]

Physicochemical Properties

This compound, also known by synonyms such as 6-Nitro-2-mercaptobenzothiazole and 6-Nitrobenzothiazole-2-thiol, is a solid at room temperature.[2] Its key properties are summarized below.

| Property | Value | Reference |

| IUPAC Name | 6-nitro-3H-1,3-benzothiazole-2-thione | [2] |

| Molecular Formula | C₇H₄N₂O₂S₂ | [2] |

| Molecular Weight | 212.3 g/mol | [2] |

| Melting Point | 248-252 °C | [3] |

| Appearance | Solid | |

| CAS Number | 4845-58-3 | [2] |

Synthesis of the Precursor

The synthesis of 2-mercaptobenzothiazole derivatives can be achieved through several methods. Classical approaches include the reaction of thiocarbanilide with sulfur or the interaction of o-aminothiophenol with carbon disulfide under high pressure.[4][5] More modern and efficient strategies have been developed to avoid harsh conditions. One such method involves the DBU-promoted tandem reaction of o-haloanilines with carbon disulfide, which proceeds in good to excellent yields.[6] This approach is noted for being metal-free and environmentally friendly, making it suitable for larger-scale synthesis.[6]

Core Reactivity and Synthetic Pathways

The utility of this compound as a precursor stems from the distinct reactivity of its thiol and nitro groups, as well as the aromatic ring system. These sites can be selectively targeted to build molecular complexity.

Reactions at the Thiol Group

The thiol group is a potent nucleophile, readily participating in substitution reactions.

-

S-Alkylation: This is a common modification, achieved by reacting this compound with various alkyl halides (e.g., benzyl bromide) in the presence of a base like potassium carbonate.[4][5] This reaction yields 2-alkylthio derivatives, many of which exhibit significant biological activity.[4][5]

-

S-Acylation: Reaction with acyl chlorides leads to the formation of 2-acylthio derivatives.[7][8] This is a nucleophilic acyl substitution where the sulfur atom attacks the electrophilic carbonyl carbon of the acyl chloride.[7][8][9]

Reactions Involving the Nitro Group

The nitro group is a versatile functional handle that can be transformed to introduce new functionalities.

-

Nitro Reduction: The nitro group can be readily reduced to a primary amine (-NH₂) using standard reducing agents like tin(II) chloride (SnCl₂) in an acidic medium.[10] This transformation yields 2-mercapto-6-aminobenzothiazole, a crucial intermediate for further derivatization.

-

Diazotization and Azo Coupling: The resulting 6-amino group is a key component in the synthesis of azo dyes. It can be converted into a diazonium salt using nitrosylsulfuric acid or sodium nitrite in a strong acid.[11][12] This diazonium salt can then be coupled with electron-rich aromatic compounds (like phenols or anilines) to produce a wide range of brightly colored azo dyes.[11][13][14]

-

Schiff Base Formation: The 6-amino derivative can undergo condensation reactions with various aldehydes and ketones to form Schiff bases (imines).[15][16] These compounds are known to possess a broad spectrum of biological activities.[15]

Applications in the Synthesis of Bioactive Molecules

Derivatives of this compound are of significant interest to medicinal chemists due to their wide range of pharmacological activities. The benzothiazole nucleus is considered a "privileged structure" in drug discovery.

| Derivative Class | Synthetic Modification | Biological Activity | References |

| 2-Alkylthio-benzothiazoles | S-alkylation with alkyl halides | Antifungal, Anti-yeast | [4] |

| 2-Benzylthio-benzothiazoles | S-alkylation with benzyl halides | Antimicrobial, Antifungal | [4][5] |

| Hydrazones | Reduction of NO₂, acylation, and condensation with hydrazides | Monoamine Oxidase (MAO) Inhibitors | [17] |

| Amide Derivatives | Reduction of NO₂ followed by acylation | Anti-inflammatory | [10][15] |

| Azo Dyes | Reduction of NO₂, diazotization, and coupling | Antimicrobial | [11] |

| Schiff Bases | Reduction of NO₂ and condensation with aldehydes | Antimicrobial | [16] |